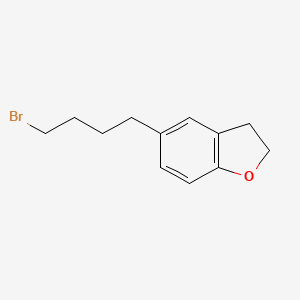

5-(4-Bromobutyl)-2,3-dihydrobenzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Bromobutyl)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans It features a bromobutyl group attached to the benzofuran ring, which imparts unique chemical properties to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran typically involves the alkylation of 2,3-dihydrobenzofuran with 1,4-dibromobutane. The reaction is carried out in the presence of a strong base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone. The reaction mixture is refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromobutyl)-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the bromobutyl side chain or the benzofuran ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include alcohols, ketones, and carboxylic acids.

Reduction: Products include alkanes and reduced benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

5-(4-Bromobutyl)-2,3-dihydrobenzofuran has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobutyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-Bromobutyl)-2,3-dihydrobenzofuran: can be compared with other benzofuran derivatives such as:

Uniqueness

The presence of the bromobutyl group in this compound imparts unique reactivity, making it a versatile intermediate in organic synthesis

Biologische Aktivität

5-(4-Bromobutyl)-2,3-dihydrobenzofuran is a compound belonging to the benzofuran family, which has garnered attention due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various models, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of this compound features a bromobutyl substituent at the 5-position of the benzofuran ring. This structural modification is significant as it influences the compound's biological properties. The synthesis of this compound typically involves transition metal-catalyzed reactions, which are crucial for developing derivatives with enhanced biological activities .

Biological Activities

Numerous studies have highlighted the biological activities associated with benzofuran derivatives, including anti-inflammatory, anti-cancer, and neuroprotective effects. The following table summarizes key biological activities linked to this compound and related compounds:

The biological activities of this compound can be attributed to its interaction with cannabinoid receptors, particularly CB2. Activation of CB2 has been linked to reduced microglial activation and neuroinflammation, making it a target for treating neuropathic pain and other inflammatory conditions .

In cancer research, compounds with a benzofuran scaffold have shown cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain derivatives can inhibit cell proliferation effectively .

Case Studies

- Neuropathic Pain Model : In a study involving spinal nerve ligation and paclitaxel-induced neuropathy models in rats, this compound was effective in reversing pain symptoms without impairing locomotor functions. This suggests a selective action on pain pathways mediated by CB2 receptor activation .

- Anticancer Activity : A series of benzofuran derivatives were tested against human ovarian cancer cell lines (A2780). Among these compounds, those similar to this compound exhibited significant growth inhibition with GI50 values below 5 μM, indicating strong anticancer potential .

Eigenschaften

Molekularformel |

C12H15BrO |

|---|---|

Molekulargewicht |

255.15 g/mol |

IUPAC-Name |

5-(4-bromobutyl)-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C12H15BrO/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9H,1-3,6-8H2 |

InChI-Schlüssel |

HNLAEPQHFCNISD-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC2=C1C=C(C=C2)CCCCBr |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.